"5-Fluoro-2,3-dihydro-1H-inden-1-OL" basic properties
"5-Fluoro-2,3-dihydro-1H-inden-1-OL" basic properties
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol
This technical guide provides a comprehensive overview of the core properties of 5-Fluoro-2,3-dihydro-1H-inden-1-ol, catering to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The fluorine substitution can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Basic Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-ol
| Property | Value | Source |
| IUPAC Name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | [1] |
| Synonyms | Not Available | |
| CAS Number | 1235439-34-5 | [1] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Available in ≥95% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| LogP | 2.15 | [3] |
| Vapour Pressure | 0.0±0.5 mmHg at 25°C | [3] |
| Index of Refraction | 1.560 | [3] |
Synthesis and Characterization
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol typically proceeds via the reduction of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Caption: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one [4]
This protocol outlines the intramolecular cyclization to form the indanone scaffold.
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To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.
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Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 5-Fluoro-1-indanone.
Protocol 2: Reduction to 5-Fluoro-2,3-dihydro-1H-inden-1-ol
This is a general protocol for the reduction of the ketone to the corresponding alcohol.
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Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Caption: Workflow for spectroscopic characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic and aliphatic protons, and the splitting patterns would help elucidate the structure. ¹³C NMR would show the number of distinct carbon environments. ¹⁹F NMR would confirm the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the absence of the strong carbonyl (C=O) peak around 1700 cm⁻¹ from the ketone precursor.
Biological Activity and Potential Applications
The indane scaffold is a common motif in biologically active molecules.[7] Derivatives of indane have been investigated for a variety of therapeutic applications, including as anticancer, antibacterial, antifungal, and antiviral agents.[7] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.
While the specific biological activity of 5-Fluoro-2,3-dihydro-1H-inden-1-ol is not extensively documented in the available literature, its structural similarity to other bioactive indanols suggests it could be a candidate for biological screening.[7]
Caption: General workflow for biological screening.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]
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Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][12] Keep away from heat, sparks, and open flames.[8][9][11]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[8][12]
-
Skin: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8][12]
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References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-DIHYDRO-5-FLUORO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]
- 3. 5-Fluoro-2,3-dihydro-1H-inden-1-one | CAS#:700-84-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]
- 6. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. opcw.org [opcw.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
